Methyl 2,4-dioxohexahydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,4-dioxohexahydropyrimidine-5-carboxylate is a heterocyclic organic compound with the molecular formula C6H6N2O4 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2,4-dioxohexahydropyrimidine-5-carboxylate typically involves the Biginelli reaction, a multicomponent reaction that combines an aldehyde, a β-keto ester, and urea under acidic conditions. The reaction is catalyzed by acids such as hydrochloric acid or sulfuric acid and is carried out in a solvent like ethanol or methanol .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of heterogeneous catalysts, such as Montmorillonite-KSF, has also been explored to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: Methyl 2,4-dioxohexahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can convert it into dihydropyrimidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Pyrimidine-2,4,5-tricarboxylate.
Reduction: Dihydropyrimidine-5-carboxylate.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Methyl 2,4-dioxohexahydropyrimidine-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of nucleoside analogs, which are important in antiviral and anticancer research.
Medicine: The compound is investigated for its potential as an anti-inflammatory and neuroprotective agent.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2,4-dioxohexahydropyrimidine-5-carboxylate involves its interaction with various molecular targets and pathways:
Molecular Targets: It targets enzymes involved in nucleotide synthesis and metabolism, such as dihydrofolate reductase.
Pathways Involved: The compound can inhibit the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines like TNF-α and IL-6.
Comparison with Similar Compounds
- Methyl 2,4-dihydroxypyrimidine-5-carboxylate
- Methyl 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Ethyl 2,4-dioxohexahydropyrimidine-5-carboxylate
Comparison: Methyl 2,4-dioxohexahydropyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it has shown promising results in neuroprotection and anti-inflammatory studies, making it a valuable compound for further research .
Properties
IUPAC Name |
methyl 2,4-dioxo-1,3-diazinane-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O4/c1-12-5(10)3-2-7-6(11)8-4(3)9/h3H,2H2,1H3,(H2,7,8,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IURKACJHHXUSKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNC(=O)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.